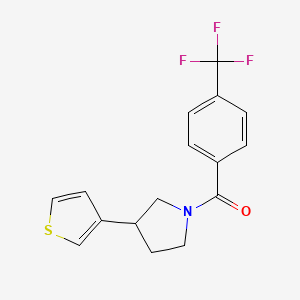
(3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule. Unfortunately, I couldn’t find a specific description for this compound12.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. However, I couldn’t find specific information on the synthesis of this exact compound134.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as IR, NMR, MS, and X-ray diffraction3. However, I couldn’t find specific information on the molecular structure of this exact compound3.
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the conditions and reagents used. Unfortunately, I couldn’t find specific information on the chemical reactions of this exact compound54.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like solubility, stability, and reactivity4. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this exact compound4.Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Research has demonstrated that compounds with structural similarities to (3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone, such as isomorphous methyl- and chloro-substituted small heterocyclic analogs, obey the chlorine-methyl (Cl-Me) exchange rule. These structures show extensive disorder, which poses challenges in automatic isomorphism detection during data-mining procedures (V. Rajni Swamy et al., 2013).
Spectroscopic Properties
Studies focusing on the electronic absorption, excitation, and fluorescence properties of analogs have been conducted to understand their behavior in various solvents. These findings contribute to our understanding of dual fluorescence and charge transfer mechanisms in non-polar and polar solvents, as well as the impact of intramolecular hydrogen bonding on molecular orbital energies (I. A. Z. Al-Ansari, 2016).
Anti-Tumor Activity
Research has identified derivatives of thiophenyl pyridines as potent anti-tumor agents, demonstrating the importance of understanding the relationship between molecular structure and biological activity for the development of new cytotoxic agents (I. Hayakawa et al., 2004).
Theoretical Chemistry and Molecular Docking
Theoretical studies, including density functional theory (DFT) and molecular docking, have been employed to elucidate the structural, electronic, and reactivity properties of related compounds. These studies provide insights into the physicochemical properties, molecular electrostatic potential, and potential antibacterial activity, which are crucial for the design of new drugs and materials (P. Huang et al., 2021).
Chemosensors and Functional Materials
Compounds bearing structural motifs similar to (3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone have been explored as chemosensors for transition metal ions. These studies highlight their selective binding and colorimetric response to Cu2+ ions, indicating their potential application in the development of new sensor materials (Prajkta Gosavi-Mirkute et al., 2017).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Proper handling and disposal procedures should always be followed to ensure safety67. However, I couldn’t find specific information on the safety and hazards of this exact compound67.
Direcciones Futuras
The future directions for a compound often involve further testing and development to explore its potential uses. This could include testing for biological activity, optimizing the synthesis process, or developing new derivatives58. However, I couldn’t find specific information on the future directions of this exact compound58.
Please note that this analysis is based on the information available and may not be fully comprehensive due to the complexity and specificity of the compound. Further research and analysis would be needed for a more detailed understanding.
Propiedades
IUPAC Name |
(3-thiophen-3-ylpyrrolidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NOS/c17-16(18,19)14-3-1-11(2-4-14)15(21)20-7-5-12(9-20)13-6-8-22-10-13/h1-4,6,8,10,12H,5,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBLHLBMDOILPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

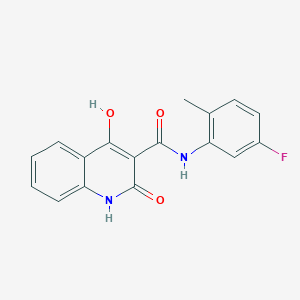
![[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol](/img/structure/B2377238.png)
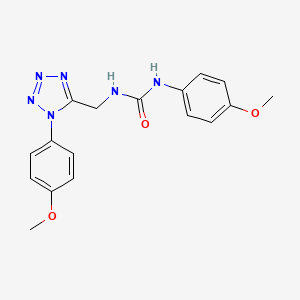
![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide](/img/structure/B2377240.png)
![3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2377241.png)
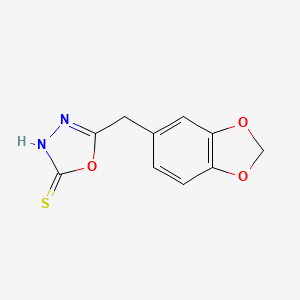
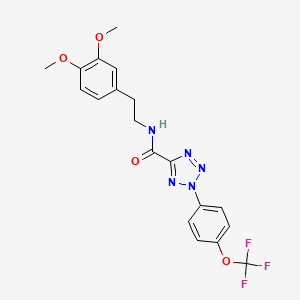
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)
![N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)
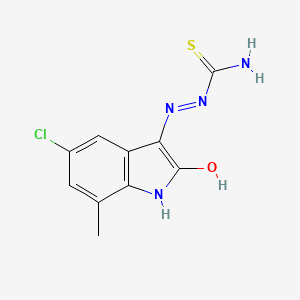
![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)
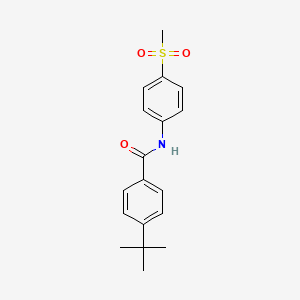
![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)